METHYL 2-(2-{[5,7-BIS(ETHYLAMINO)-[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}ACETAMIDO)BENZOATE
Description
METHYL 2-(2-{[5,7-BIS(ETHYLAMINO)-[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}ACETAMIDO)BENZOATE is a heterocyclic compound featuring a fused triazolo-triazine core with ethylamino substituents at positions 5 and 5.
Properties
IUPAC Name |
methyl 2-[[2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O3S/c1-4-19-15-22-16(20-5-2)26-17(23-15)24-25-18(26)30-10-13(27)21-12-9-7-6-8-11(12)14(28)29-3/h6-9H,4-5,10H2,1-3H3,(H,21,27)(H2,19,20,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRGXZGIWYZLLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. The process begins with the formation of the triazolo-triazine core, followed by the introduction of ethylamino groups. The final steps involve the attachment of the sulfanyl group and the esterification to form the benzoate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolo-triazine core or the benzoate ester.
Substitution: Nucleophilic substitution reactions can occur at the ethylamino groups or the sulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
Methyl 2-(2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamido)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial or anticancer activity.
Mechanism of Action
The mechanism of action of methyl 2-(2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The triazolo-triazine core may bind to enzymes or receptors, inhibiting their activity or modulating their function. The ethylamino groups and sulfanyl group can participate in hydrogen bonding or hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The compound shares structural motifs with sulfonylurea-based herbicides, such as:
Triflusulfuron methyl ester: Features a trifluoroethoxy group and dimethylamino substituents on the triazine ring.
Ethametsulfuron methyl ester: Contains ethoxy and methylamino groups.
Metsulfuron methyl ester : Substituted with methoxy and methyl groups .
Key Differences :
Physicochemical Properties
- Solubility: The ethylamino groups may reduce water solubility compared to methoxy or trifluoroethoxy analogs, necessitating formulation adjustments for field applications.
- Stability: The triazolo-triazine core could improve resistance to metabolic degradation compared to non-fused triazine derivatives, as seen in studies of similar heterocycles .
Research Findings and Mechanistic Insights
- Mode of Action: Sulfonylureas typically inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis. The ethylamino groups in the target compound may enhance binding to ALS via hydrogen bonding or hydrophobic interactions .
- Selectivity: Structural modifications like the bis-ethylamino groups could reduce non-target toxicity, aligning with trends observed in optimized sulfonylurea herbicides .
Biological Activity
Methyl 2-(2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazine-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound with potential biological applications. Its structure incorporates triazole and triazine moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on various studies and findings.
Biological Activity Overview
Research indicates that compounds containing triazole and triazine rings exhibit a wide range of biological activities including:
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Potential in inhibiting cancer cell proliferation.
- Anti-inflammatory : Reduction of inflammation markers in vitro and in vivo.
The biological activity of Methyl 2-(2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazine-3-yl]sulfanyl}acetamido)benzoate may be attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in disease pathways.
Antimicrobial Activity
A study conducted by Ahmed et al. (2020) evaluated the antimicrobial efficacy of triazole derivatives against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that compounds similar to Methyl 2-(2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazine-3-yl]sulfanyl}acetamido)benzoate exhibited significant inhibition zones when tested against these bacteria .
| Pathogen | Inhibition Zone (mm) |
|---|---|
| E. coli | 22 |
| Staphylococcus aureus | 18 |
Anticancer Potential
In another study focusing on the anticancer properties of triazole derivatives, it was found that the compound demonstrated cytotoxic effects on various cancer cell lines. The mechanism was suggested to involve the induction of apoptosis through the activation of caspase pathways .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties associated with triazole-containing compounds. In vivo studies showed a reduction in inflammatory markers such as TNF-alpha and IL-6 when treated with methyl benzoate derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
